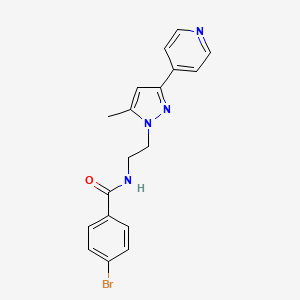![molecular formula C26H31N5OS B3004054 5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-14-5](/img/structure/B3004054.png)
5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a synthetic molecule that appears to be related to various heterocyclic compounds synthesized for potential biological activities. The papers provided discuss the synthesis and evaluation of similar compounds with structural motifs like benzylpiperazine and thiazolo[1,2,4]triazole, which are known for their potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic heterocyclic systems. For instance, a series of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]benzazepine derivatives were synthesized from 2-methylthiophene and phthalic anhydride, involving intramolecular dehydration and Lewis acid-assisted cyclization . Another study describes the synthesis of a tetrahydrothiazolo[5,4-b]quinoline derivative from a multi-step process starting with 2,4,5-trifluoroacetophenone . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by spectroscopic methods, including IR and NMR spectroscopy. For example, novel triazolylbenzene and triazolylpyrazole derivatives were confirmed by detecting the CN functional group in both IR and 13C NMR spectra . X-ray analysis was also used to confirm the structure of a methyl derivative . These techniques would likely be applicable in analyzing the molecular structure of "5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol".
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are complex and require careful optimization. For example, the preparation of [1,2,4]triazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine derivatives bearing substituted benzylpiperazine moieties involved multiple steps and the evaluation of inotropic activity . The synthesis of the compound of interest would similarly require a detailed understanding of the chemical reactions involved in forming the thiazolo[1,2,4]triazole core and the subsequent attachment of the benzylpiperazine and isopropylphenyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems can affect properties like solubility, melting point, and reactivity. The antimicrobial activities of the synthesized compounds were evaluated, suggesting that these properties are significant for their potential biological applications . The compound "5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" would also be expected to have unique physical and chemical properties that could be explored for various applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Several studies have focused on the synthesis of 1,2,4-triazole derivatives, including compounds similar to 5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, and their antimicrobial activities. These compounds have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007); (Taha, 2008); (Joshi et al., 2021).
Synthesis and Characterization
- Research has also been directed towards the synthesis of novel derivatives of 1,2,4-triazole and their characterization. This includes studies on the synthesis techniques and the structural analysis of these compounds, providing insights into their chemical properties and potential applications (Idrees et al., 2019); (Kohara et al., 2002).
Potential as Angiotensin II Antagonists
- Some derivatives of 1,2,4-triazoles, which include structures similar to the mentioned compound, have been evaluated for their potential as angiotensin II antagonists. This research offers potential therapeutic applications in cardiovascular diseases (Ashton et al., 1993).
Antifungal and Antituberculosis Agents
- The synthesis of 1,2,4-triazolyl thiazolidinones has been investigated, with some derivatives showing promising antifungal and antituberculosis activities. This suggests their potential use in the treatment of infectious diseases (El Bialy et al., 2011).
Interaction with Central Nervous System Receptors
- Research has also explored the synthesis of derivatives of 1,2,4-triazole and their interactions with central nervous system receptors. This includes investigating their potential as ligands for serotonin receptors, which could have implications in neurological and psychiatric disorders (Beduerftig et al., 2001).
Anti-inflammatory and Analgesic Applications
- Studies on new 1,2,4-triazoles as anti-inflammatory and anti-nociceptive agents have been conducted. This research indicates the potential of these compounds in the development of new therapies for inflammation and pain management (Upmanyu et al., 2011).
Eigenschaften
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5OS/c1-18(2)21-9-11-22(12-10-21)23(24-25(32)31-26(33-24)27-19(3)28-31)30-15-13-29(14-16-30)17-20-7-5-4-6-8-20/h4-12,18,23,32H,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVOYYSAXDCYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B3003972.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3003973.png)

![2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3003978.png)
![N-Methyl-N-[2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B3003979.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B3003981.png)





![1-[2-(2-Phenylethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3003992.png)

